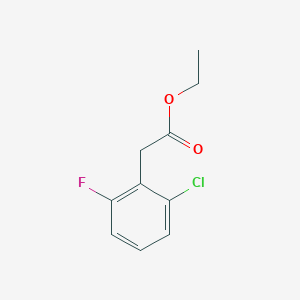

Ethyl 2-chloro-6-fluorophenylacetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

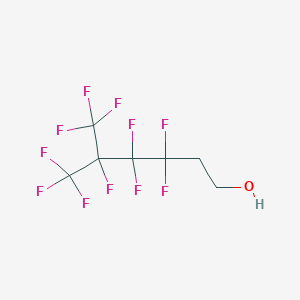

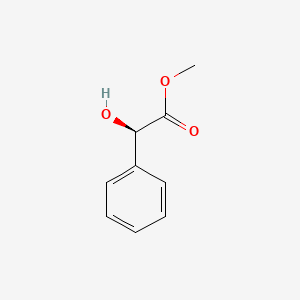

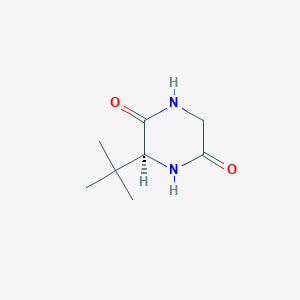

Ethyl 2-chloro-6-fluorophenylacetate is a chemical compound with the molecular formula C10H10ClFO2 . It is also known by the IUPAC name ethyl 2-(2-chloro-6-fluorophenyl)acetate .

Molecular Structure Analysis

The molecular structure of Ethyl 2-chloro-6-fluorophenylacetate consists of 10 carbon atoms, 10 hydrogen atoms, 1 chlorine atom, 1 fluorine atom, and 2 oxygen atoms . The exact structure can be found in databases like PubChem .Physical And Chemical Properties Analysis

Ethyl 2-chloro-6-fluorophenylacetate is a liquid at 20 degrees Celsius . It has a molecular weight of 216.64 , a specific gravity of 1.24 , and a refractive index of 1.50 . It is colorless to light yellow .Aplicaciones Científicas De Investigación

Synthesis and Characterization

- Ethyl 2-chloro-6-fluorophenylacetate and its derivatives have been synthesized and characterized using various analytical techniques. For example, the synthesis and characterization of ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate involved elemental analysis, FT-IR, thermogravimetric analysis (TGA), differential thermal analysis (DTA), UV-Visible, and single-crystal X-ray diffraction (Sapnakumari et al., 2014).

Biological Evaluation

- Certain derivatives of ethyl 2-chloro-6-fluorophenylacetate have shown potential as anti-cancer agents. For instance, a derivative displayed potent cytotoxic activity against human cervical cancer, lung adenocarcinoma, and triple-negative breast cancer cells. It also exhibited inhibitory activity towards VEGFR-2 and EGFR tyrosine kinases, highlighting its potential as an effective anti-cancer agent (Riadi et al., 2021).

Chemical Reactions and Properties

- Studies have explored the effect of fluorine substitution in ethyl phenylacetate derivatives, which include compounds similar to ethyl 2-chloro-6-fluorophenylacetate. These studies investigate their stereoselective hydrolysis by cancer cells, providing insights into their biochemical interactions and potential applications in developing anticancer prodrugs (Yamazaki et al., 1996).

Applications in Corrosion Inhibition

- Some derivatives of ethyl 2-chloro-6-fluorophenylacetate, such as chalcone derivatives, have been studied for their corrosion inhibition properties on mild steel in hydrochloric acid solutions. These studies involve experimental techniques like electrochemical impedance spectroscopy and potentiodynamic polarization methods (Lgaz et al., 2017).

Environmental and Analytical Chemistry

- In environmental chemistry, ethyl acetate, a related compound, has been evaluated for the determination of extractable organic halogens (EOX) from contaminated soil and sediments. This application demonstrates the utility of ethyl acetate in environmental monitoring and analysis (Reemtsma & Jekel, 1996).

Safety And Hazards

Propiedades

IUPAC Name |

ethyl 2-(2-chloro-6-fluorophenyl)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClFO2/c1-2-14-10(13)6-7-8(11)4-3-5-9(7)12/h3-5H,2,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEWCLHPMDWPDNQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=C(C=CC=C1Cl)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClFO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70369797 |

Source

|

| Record name | Ethyl 2-chloro-6-fluorophenylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70369797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-chloro-6-fluorophenylacetate | |

CAS RN |

214262-85-8 |

Source

|

| Record name | Ethyl 2-chloro-6-fluorophenylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70369797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-6-azido-3-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B1333406.png)

![[5-(2-Pyridinyl)-2-thienyl]methylamine](/img/structure/B1333415.png)